molecular formula C11H9FN2O B6329942 4-(6-Aminopyridin-3-YL)-2-fluorophenol CAS No. 1110656-74-0

4-(6-Aminopyridin-3-YL)-2-fluorophenol

Cat. No.: B6329942
CAS No.: 1110656-74-0
M. Wt: 204.20 g/mol
InChI Key: HMINDAQCJZTXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Aminopyridin-3-YL)-2-fluorophenol is an organic compound that features both an aminopyridine and a fluorophenol moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both pyridine and phenol derivatives, making it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridin-3-YL)-2-fluorophenol typically involves multiple steps. One common method starts with the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperazine in water, followed by Boc protection and catalytic hydrogenation to yield the intermediate 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . This intermediate can then be further reacted to introduce the fluorophenol moiety, typically through aromatic nucleophilic substitution reactions.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of mixed solvents, such as alcohol and water, along with acid catalysts, helps in achieving high-purity products. The final steps often involve catalytic hydrogenation and refining decoloration to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridin-3-YL)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Aromatic nucleophilic substitution is a common reaction for introducing different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is frequently employed.

    Substitution: Reagents like sodium hydride and halogenated compounds are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenols and pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(6-Aminopyridin-3-YL)-2-fluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-3-YL)-2-fluorophenol involves its interaction with various molecular targets. The aminopyridine moiety can interact with enzymes and receptors, while the fluorophenol group can participate in hydrogen bonding and other interactions. These interactions can activate or inhibit specific pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-(6-aminopyridin-3-yl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-9-5-7(1-3-10(9)15)8-2-4-11(13)14-6-8/h1-6,15H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMINDAQCJZTXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.